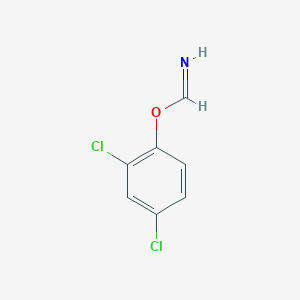
2,4-Dichlorophenyl methanimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichlorophenyl methanimidate is an organic compound characterized by the presence of two chlorine atoms attached to a phenyl ring and a methanimidate functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichlorophenyl methanimidate typically involves the reaction of 2,4-dichlorobenzaldehyde with an appropriate amine under specific conditions. One common method is the condensation reaction between 2,4-dichlorobenzaldehyde and an amine in the presence of a catalyst, such as an acid or base, to form the methanimidate compound. The reaction conditions, including temperature, solvent, and reaction time, can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification and crystallization to obtain the compound in its pure form. The choice of solvents, catalysts, and reaction parameters is crucial to achieving efficient production on an industrial scale .
化学反应分析
Types of Reactions
2,4-Dichlorophenyl methanimidate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the reaction outcome and product distribution .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield chlorinated phenols, while substitution reactions can produce a variety of substituted phenyl derivatives .
科学研究应用
2,4-Dichlorophenyl methanimidate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,4-Dichlorophenyl methanimidate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity or alteration of signal transduction processes .
相似化合物的比较
Similar Compounds
2,4-Dichlorophenoxyacetic acid: A widely used herbicide with similar structural features but different applications.
2,4-Dichlorophenyl isocyanate: Another compound with similar phenyl ring substitution but different functional groups and reactivity.
Uniqueness
Its ability to undergo various chemical reactions and its potential use in diverse fields make it a compound of significant interest .
属性
CAS 编号 |
763891-71-0 |
|---|---|
分子式 |
C7H5Cl2NO |
分子量 |
190.02 g/mol |
IUPAC 名称 |
(2,4-dichlorophenyl) methanimidate |
InChI |
InChI=1S/C7H5Cl2NO/c8-5-1-2-7(11-4-10)6(9)3-5/h1-4,10H |
InChI 键 |
WZVBTUVYHLWVLP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)Cl)OC=N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![benzoic acid;(1R,2S,5S)-bicyclo[3.2.1]oct-3-en-2-ol](/img/structure/B14212630.png)
![Benzoic acid;[3,5-bis[(10-octylanthracen-9-yl)methoxy]phenyl]methanol](/img/structure/B14212634.png)
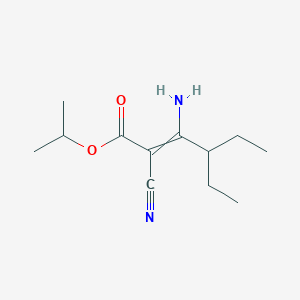
![N-[(Benzyloxy)carbonyl]-L-alanyl-L-phenylalanyl-L-tryptophan](/img/structure/B14212639.png)
![[3-(Ethenyloxy)pent-4-en-1-yn-1-yl]benzene](/img/structure/B14212647.png)
![N-[2-(3,5,6-Trichloropyridin-2-yl)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B14212649.png)
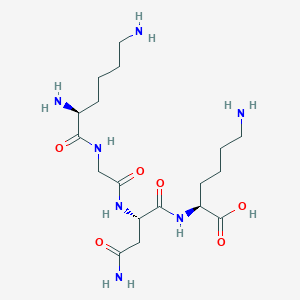
![Phenyl 5-bromo-2-[(4-hydroxyphenyl)sulfanyl]benzoate](/img/structure/B14212662.png)
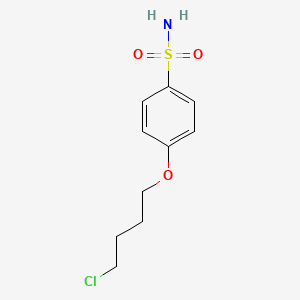
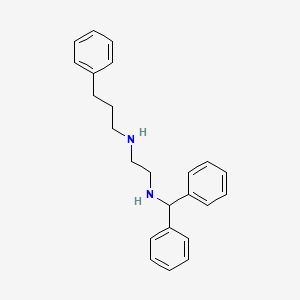
![Acetamide, N-[(1R,2R)-2-(4-formyl-1-piperazinyl)cyclohexyl]-](/img/structure/B14212675.png)
![1-[1-(4-Methylbenzene-1-sulfonyl)-5-phenyl-1H-pyrrol-2-yl]ethan-1-one](/img/structure/B14212676.png)
![tert-Butyl(dimethyl)[(6-methylhept-3-yn-1-yl)oxy]silane](/img/structure/B14212682.png)
![4-{2-[(2-Methylprop-2-en-1-yl)amino]ethyl}quinolin-2(1H)-one](/img/structure/B14212684.png)
